3-(Chloromethyl)-3-(3-methylbutan-2-yl)oxolane
CAS No.:
Cat. No.: VC17639260
Molecular Formula: C10H19ClO
Molecular Weight: 190.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H19ClO |
|---|---|
| Molecular Weight | 190.71 g/mol |
| IUPAC Name | 3-(chloromethyl)-3-(3-methylbutan-2-yl)oxolane |
| Standard InChI | InChI=1S/C10H19ClO/c1-8(2)9(3)10(6-11)4-5-12-7-10/h8-9H,4-7H2,1-3H3 |
| Standard InChI Key | CWVYUIOWUWPZCO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C)C1(CCOC1)CCl |
Introduction
3-(Chloromethyl)-3-(3-methylbutan-2-yl)oxolane is a chemical compound characterized by its unique oxolane (tetrahydrofuran) structure. It features a chloromethyl group at the 3-position and a branched alkyl substituent at the 3-methylbutan-2-yl position. This compound has a molecular formula and a molecular mass of approximately 190.71 g/mol, as reported by some sources . The presence of the chloromethyl group enhances its reactivity, making it a valuable intermediate in organic synthesis.
Synthetic Routes
Several synthetic routes can be employed to prepare 3-(Chloromethyl)-3-(3-methylbutan-2-yl)oxolane. While specific methods for this compound are not widely detailed in available literature, general approaches to synthesizing similar oxolane derivatives often involve the reaction of appropriate alcohols with chloromethylating agents or the cyclization of linear precursors.
Synthetic Approaches
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Chloromethylation Reaction: This involves reacting an alcohol with a chloromethylating agent to introduce the chloromethyl group.
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Cyclization Reactions: Linear precursors can be cyclized under specific conditions to form the oxolane ring.
Potential Applications Table
| Application Area | Description |
|---|---|
| Therapeutic Uses | Potential interactions with biological targets for therapeutic applications |
| Organic Synthesis | Valuable intermediate due to its reactivity |
Comparison with Similar Compounds
Several compounds share structural similarities with 3-(Chloromethyl)-3-(3-methylbutan-2-yl)oxolane. These include:
Similar Compounds Table
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(Bromomethyl)-3-(3-methylbutan-2-yl)oxolane | Bromomethyl instead of chloromethyl | Different reactivity profile due to bromine |
| 3-(Hydroxymethyl)-2,5-dimethyloxolane | Hydroxymethyl instead of chloromethyl | Less reactive, capable of hydrogen bonding |
| 3-(Methoxymethyl)-2,5-dimethyloxolane | Methoxymethyl group | Acts as a protecting group in organic synthesis |
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